molecular formula C11H21O5P B13383519 Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate

Ethyl 4-(diethoxyphosphoryl)-3-methyl-but-2-enoate

Cat. No.: B13383519
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-UHFFFAOYSA-N
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Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate: is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a but-2-enoate backbone, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate typically involves the Michaelis-Arbuzov reaction. This reaction is a well-known method for forming carbon-phosphorus bonds and involves the reaction of triethyl phosphite with an appropriate halogenated precursor under controlled conditions . The reaction proceeds as follows:

    Michaelis-Arbuzov Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as distillation and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, thereby modulating their activity. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is unique due to its specific structural features that confer distinct reactivity and stability.

Properties

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 4-diethoxyphosphoryl-3-methylbut-2-enoate

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3

InChI Key

OQKGPUSERILONW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC

Origin of Product

United States

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